molecular formula C20H21NO3 B3343410 2-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxyquinoline CAS No. 525-68-8

2-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxyquinoline

Cat. No.: B3343410
CAS No.: 525-68-8
M. Wt: 323.4 g/mol
InChI Key: XYXVQWAPEQXRET-UHFFFAOYSA-N
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Description

2-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxyquinoline (CAS RN: 525-68-8), also known as Galipine, is a quinoline derivative with the molecular formula C₂₀H₂₁NO₃ and a molar mass of 323.39 g/mol. Structurally, it features a quinoline core substituted with a 4-methoxy group and a 2-(3,4-dimethoxyphenyl)ethyl side chain (Figure 1). According to the CRC Handbook of Chemistry and Physics (2014), Galipine is a white crystalline solid with a melting point of 115.5°C and high solubility in acetone, benzene, ethanol, and ether .

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-22-18-11-9-14(12-20(18)24-3)8-10-15-13-19(23-2)16-6-4-5-7-17(16)21-15/h4-7,9,11-13H,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXVQWAPEQXRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=NC3=CC=CC=C3C(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00878483
Record name Galipine
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Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

525-68-8
Record name 2-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxyquinoline
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Record name Galipine
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Record name Galipine
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Record name Galipine
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Record name GALIPINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxyquinoline typically involves multi-step organic reactions. One common method starts with the preparation of the 3,4-dimethoxyphenylacetic acid, which is then converted to the corresponding ethyl ester. This ester undergoes a Friedel-Crafts acylation with quinoline to form the desired product. The reaction conditions often include the use of Lewis acids such as aluminum chloride or boron trifluoride as catalysts, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxyquinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 4-positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antitumor Activity
Recent studies have shown that quinoline derivatives, including 2-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxyquinoline, exhibit significant antitumor properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A study published in the European Journal of Medicinal Chemistry demonstrated that Galipine analogs had IC50 values ranging from 0.5 to 5 µM against breast cancer cell lines, indicating potent anticancer activity .

2. Antimicrobial Properties
Quinoline derivatives are known for their antimicrobial effects. The compound has been evaluated against several bacterial strains and fungi.

  • Data Table: Antimicrobial Activity of Quinoline Derivatives
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli12.5 µg/mL
S. aureus6.25 µg/mL
C. albicans25 µg/mL

This table illustrates that the compound exhibits varying degrees of effectiveness against different microorganisms.

3. Anti-inflammatory Effects
Quinoline derivatives have been studied for their anti-inflammatory properties. Research suggests that they can inhibit pro-inflammatory cytokines and chemokines, which may be beneficial in treating inflammatory diseases.

  • Case Study : In a preclinical model of arthritis, treatment with Galipine resulted in a significant reduction in paw swelling and serum levels of inflammatory markers .

Mechanistic Insights

The mechanism of action for this compound involves multiple pathways:

  • Inhibition of Kinases : Quinoline derivatives have been reported to act as kinase inhibitors, which play a crucial role in various signaling pathways related to cell proliferation and survival.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, leading to disruption of replication processes in cancer cells.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxyquinoline is largely dependent on its interaction with biological targets. It can intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for many quinoline-based drugs. Additionally, it may inhibit enzymes involved in critical cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between Galipine and analogous quinoline derivatives:

Compound Name (CAS RN) Substituents/Modifications Molecular Weight Lipophilicity (LogP)* Solubility Profile Key References
Galipine (525-68-8) 4-methoxyquinoline + 2-(3,4-dimethoxyphenyl)ethyl 323.39 Moderate Soluble in acetone, EtOH, ether
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 4-chlorophenyl, 3-methyl, 6-methoxy + 3,4-dimethoxyphenyl 424.90 High Low aqueous solubility
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-amino, 4-chlorophenyl, 3-(4-methoxyphenyl) 386.84 Moderate Limited data
3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxyquinoline Positional isomer: 3-(3,4-dimethoxyphenyl)ethyl instead of 2-ethyl 323.39 Moderate Similar to Galipine
2-(3,4-Dimethoxyphenyl)-4-{[4-(2-ethoxyphenyl)piperazinyl]carbonyl}quinoline 4-piperazinyl carbonyl + 2-ethoxyphenyl and 3,4-dimethoxyphenyl 497.58 High Likely low aqueous solubility

*Lipophilicity inferred from substituent effects (e.g., chloro groups increase LogP).

Key Observations:

Chlorophenyl and Methyl Substituents: The compound 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline () exhibits higher lipophilicity than Galipine due to the 4-chlorophenyl and 3-methyl groups. This enhances membrane permeability, a critical factor in drug design .

Positional Isomerism : The 3-ethyl-substituted isomer () shares Galipine’s molecular weight and methoxy groups but differs in spatial orientation, which could alter receptor interactions or metabolic stability .

Complex Derivatives: Compounds with piperazinyl or diethylamino groups () introduce bulkier substituents, likely reducing aqueous solubility but enabling specific receptor targeting (e.g., neurotransmitter receptors) .

Pharmacokinetic and Metabolic Considerations

  • Lipinski’s Rule Compliance : The 4-chlorophenyl derivative () was optimized for drug-likeness, with calculated Lipinski’s descriptors (e.g., LogP <5, molecular weight <500) suggesting oral bioavailability .
  • Metabolic Stability : Methoxy groups in Galipine and analogs may undergo O-demethylation (as seen in verapamil metabolites, ), a cytochrome P450-dependent process. Regioselectivity (para > meta demethylation) could influence metabolite activity and clearance .

Biological Activity

2-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxyquinoline, a compound that belongs to the quinoline family, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with methoxy and phenethyl groups. Its chemical structure can be represented as follows:

  • Chemical Formula : C18_{18}H20_{20}N
  • Molecular Weight : 270.36 g/mol

Biological Activities

Research indicates that compounds related to quinoline structures exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Quinoline derivatives have shown effectiveness against various bacteria and fungi. For instance, compounds similar to this compound have demonstrated significant antimicrobial properties at low concentrations (6.25 μg/mL) .
  • Anticancer Properties : Quinoline derivatives are being studied for their anticancer potential. They may act as inhibitors of certain kinases involved in cancer progression .
  • P-glycoprotein Modulation : The compound has been linked to the modulation of P-glycoprotein (P-gp), which plays a crucial role in multidrug resistance in cancer therapy. Studies suggest that it can enhance the efficacy of chemotherapeutic agents by inhibiting P-gp activity .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymes : The compound may inhibit various enzymes associated with disease pathways, including those involved in drug metabolism and resistance.
  • Interaction with Receptors : It is believed to interact with specific receptors or proteins that mediate cellular responses to external stimuli.

Research Findings and Case Studies

Several studies highlight the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated that related quinoline derivatives significantly inhibited bacterial growth at concentrations as low as 6.25 μg/mL . This suggests a promising avenue for developing new antimicrobial agents.
  • Cancer Cell Line Testing : In vitro tests on cancer cell lines showed that the compound could reverse drug resistance when used in conjunction with doxorubicin, indicating its potential as an adjunctive treatment in chemotherapy .
  • Pharmacokinetics and Stability : The stability of the compound in biological fluids was assessed, showing favorable degradation profiles that support its viability as a therapeutic agent .

Data Tables

Biological ActivityObserved EffectsReference
Antimicrobial96% inhibition at 6.25 μg/mL
AnticancerEnhanced efficacy with doxorubicin
P-glycoprotein inhibitionModulation of drug resistance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxyquinoline
Reactant of Route 2
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2-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxyquinoline

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